Product packaging for cefsulodin(Cat. No.:)

cefsulodin

Cat. No.: B1211255
M. Wt: 532.6 g/mol
InChI Key: SYLKGLMBLAAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefsulodin is a third-generation cephalosporin antibiotic discovered in the late 1970s, valued in research for its highly specific activity against the Gram-negative bacterium Pseudomonas aeruginosa . Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound specifically binds to penicillin-binding proteins (PBPs) 1A and 1B located in the bacterial cell wall, which disrupts the cross-linking of peptidoglycan chains . This results in a structurally weakened cell wall that is unable to withstand osmotic pressure, ultimately leading to cell lysis and bacterial death . A key characteristic of this compound is its relative stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics, making it a useful tool for studying resistant strains . Beyond its targeted anti-pseudomonal activity, this compound has a critical application in microbiology as a selective agent in culture media. It is a key component of this compound-Irgasan-Novobiocin (CIN) agar, which is the standard medium for the selective isolation and identification of Yersinia species from various samples . Furthermore, research has explored the synergistic effects of this compound. Studies indicate that at sub-inhibitory concentrations, it can sensitize Gram-negative bacteria like E. coli to other β-lactam antibiotics, a effect mediated through the inhibition of PBP1b . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4O8S2 B1211255 cefsulodin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLKGLMBLAAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Mechanisms of Cefsulodin Action

Exploration of Non-Canonical Molecular Targets

Beyond its established role as a β-lactam antibiotic targeting cell wall synthesis, research has explored non-canonical molecular targets for this compound.

This compound as a Potent Tyrosine Phosphatase Inhibitor (e.g., mPTPB from Mycobacterium tuberculosis)

This compound has been identified as a potent tyrosine phosphatase inhibitor, notably against mPTPB, a virulent phosphatase from Mycobacterium tuberculosis. medchemexpress.comnih.govacs.orgnih.govresearchgate.net mPTPB is considered a promising therapeutic target for tuberculosis. nih.govacs.orgnih.govresearchgate.net Research identified α-sulfophenylacetic amide (SPAA), a fragment of this compound, as a novel pTyr pharmacophore for mPTPB. nih.govacs.orgnih.govresearchgate.net Structure-guided and fragment-based optimization of SPAA led to the discovery of highly potent and selective mPTPB inhibitors. nih.govacs.orgnih.govresearchgate.net For example, one optimized compound demonstrated a Kᵢ of 7.9 nM and exhibited over 10,000-fold preference for mPTPB over a panel of 25 other phosphatases. nih.govacs.orgnih.gov This compound also showed excellent cellular activity and specificity in blocking mPTPB function in macrophages. nih.govacs.orgnih.gov While this compound itself showed moderate affinity as an mPTPB inhibitor, its fragmentation and subsequent optimization highlighted its potential as a starting point for developing novel anti-TB agents targeting this phosphatase. nih.govacs.org

Here is a table summarizing the inhibitory activity against mPTPB:

CompoundTargetKᵢ (nM)Selectivity (vs 25 PTPs)Cellular Activity
This compoundmPTPBModerate Affinity nih.govacs.orgNot specifiedNot specified
Optimized Compound (e.g., Compound 9)mPTPB7.9 nih.govacs.orgnih.gov>10,000-fold nih.govacs.orgnih.govExcellent nih.govacs.orgnih.gov

In Silico Investigations of this compound Binding to Viral Glycoproteins (e.g., SARS-CoV-2 S Glycoprotein (B1211001) RBD)

In silico investigations have explored the potential of this compound to bind to viral glycoproteins, including the receptor-binding domain (RBD) of the SARS-CoV-2 spike (S) glycoprotein. toku-e.comnih.govresearchgate.net The interaction between the SARS-CoV-2 S protein and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells, making the RBD a target for potential inhibitors. toku-e.comnih.govresearchgate.netfrontiersin.orgf1000research.comnih.gov In silico screening of approved small molecules, followed by molecular dynamics simulations, identified this compound as a putative RBD binder. toku-e.comnih.govresearchgate.net Further assessment of this compound's effect on the binding between the RBD and ACE2 suggested the importance of considering the dynamic formation of the RBD:ACE2 heterodimer when evaluating potential candidates. nih.govresearchgate.net While this compound was found to bind to the RBD in silico, its presence on protein interfaces in ternary complex simulations (RBD:this compound:ACE2) appeared to interfere with the stabilization of the RBD-ACE2 complex in some instances, although in other simulations, this compound was displaced by ACE2. researchgate.net These computational studies highlight this compound as a molecule capable of interacting with the SARS-CoV-2 S glycoprotein RBD, suggesting avenues for further investigation into its potential in this context. toku-e.comnih.govresearchgate.net

Antimicrobial Spectrum and Selectivity in Research Models

Focused Activity Against Pseudomonas aeruginosa Isolates

Cefsulodin (B1200230) is recognized for its high activity against P. aeruginosa. fishersci.commelford.co.uk Studies have consistently demonstrated its potency against a significant percentage of P. aeruginosa strains. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for P. aeruginosa

Studies have determined the MICs of this compound for P. aeruginosa isolates, with values generally ranging from 0.5 to 64 µg/ml. asm.org this compound was found to be significantly more active against P. aeruginosa compared to carbenicillin (B1668345), showing 16- to 32-fold greater activity in some research. asm.org The MIC for 50% of P. aeruginosa strains has been reported around 2 µg/ml, with 90% of strains inhibited at concentrations of 8 µg/ml or less in some studies. nih.gov

The effect of inoculum size on MICs for P. aeruginosa is generally limited, except for highly carbenicillin-resistant isolates. asm.org For a small inoculum, MBCs were typically the same as or double the MICs. asm.org However, increasing the inoculum size had a more pronounced effect on MBCs than on MICs. asm.org

Quantitative Susceptibility Studies Against Various P. aeruginosa Strains (e.g., Wild-Type vs. Resistant)

Quantitative susceptibility studies have investigated the activity of this compound against different P. aeruginosa strains, including wild-type and resistant variants. For wild-type, susceptible P. aeruginosa strains, reported MICs range from 4 to 8 µg/ml. wikipedia.org Resistant strains, such as Pseudomonas aeruginosa PA13, have shown higher MICs, around 32 µg/ml. wikipedia.org

Resistance to this compound can be acquired, with studies showing that a high percentage of clinical P. aeruginosa strains can develop resistance after serial passages in the presence of the antibiotic. oup.com Cross-resistance between this compound, carbenicillin, and ticarcillin (B1683155) has been observed in these resistant strains. oup.com While this compound is generally stable against the beta-lactamase induced in P. aeruginosa by growth in the presence of benzylpenicillin and is a poor substrate for certain beta-lactamases, it can be hydrolyzed, albeit slowly, by the beta-lactamase produced by some highly carbenicillin-resistant P. aeruginosa isolates and by TEM-type beta-lactamases. asm.org The development of resistance in P. aeruginosa can involve chromosomal mutations and is observed in chronic infections. mdpi.com

Activity Profile Against Other Gram-Negative Organisms

This compound's activity against Gram-negative organisms other than P. aeruginosa is generally limited. fishersci.commelford.co.ukmcmaster.caasm.org

Differential Susceptibility of Enterobacteriaceae to this compound

Research indicates that Enterobacteriaceae exhibit differential susceptibility to this compound, with most isolates requiring high concentrations (>100 µg/ml) for inhibition. Studies have shown that this compound has little activity against coliform bacilli. This limited activity against Enterobacteriaceae may be attributed to less effective binding of this compound to PBP3 in these organisms compared to P. aeruginosa. However, some studies suggest that sub-inhibitory concentrations of this compound in combination with other beta-lactams can increase the sensitivity of Gram-negative clinical isolates, including Escherichia coli, by inhibiting PBP1b. plos.org

Impact on Growth of Aeromonas Species and Coliforms in Selective Media Research

This compound has been evaluated as a selective agent in microbiological media due to its differential activity. It has been found to suppress the growth of Aeromonas species and other oxidase-positive organisms. researchgate.netmdpi.comnih.gov This property makes this compound useful in selective media, such as this compound-irgasan-novobiocin (CIN) agar (B569324), for the isolation of organisms like Yersinia and for promoting the growth of coliforms by inhibiting competing flora. wikipedia.orgfishersci.camdpi.comarccjournals.com Studies have shown that including this compound in chromogenic coliform agar can eliminate interference from Aeromonas species, leading to more accurate total coliform counts. researchgate.netnih.gov While this compound inhibits Aeromonas species, coliforms are generally resistant to the concentrations used in selective media. researchgate.netnih.gov

Activity Against Gram-Positive and Anaerobic Bacteria in Research Settings

This compound demonstrates limited activity against Gram-positive and anaerobic bacteria in research settings. fishersci.commelford.co.ukmelford.co.uk Studies have shown that this compound alone is relatively inactive against anaerobic bacteria, particularly strains of Bacteroides spp. and anaerobic cocci. oup.com However, research has indicated that this compound can show marked synergy with other antibiotics, such as cefoxitin (B1668866), against some anaerobic strains. oup.com Against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, this compound generally shows less effective binding to PBPs compared to agents like cephalothin, which correlates with higher MICs. Enterococcus faecalis, Listeria monocytogenes, and Corynebacterium JK isolates have been reported as resistant to this compound.

Data Tables:

Table 1: Representative MIC Ranges for this compound Against Selected Bacteria

OrganismMIC Range (µg/ml)Source
Pseudomonas aeruginosa0.5 - 64 asm.org
P. diminuta1 - 32 asm.org
P. maltophilia1 - 32 asm.org
P. paucimobilis1 - 32 asm.org
P. pseudoalcaligenes1 - 32 asm.org
Enterobacteriaceae>100 (mostly)
Aeromonas spp.< 8 (most isolates) researchgate.netnih.gov
Coliforms> 32 (most isolates) researchgate.netnih.gov
Anaerobic bacteriaRelatively inactive alone oup.com
Staphylococcus aureusLimited activity fishersci.commelford.co.ukmelford.co.uk
Enterococcus faecalisResistant

Table 2: this compound Susceptibility of P. aeruginosa Strains

P. aeruginosa Strain TypeRepresentative MIC (µg/ml)Source
Wild-type, susceptible4 - 8 wikipedia.org
PA13 (resistant)32 wikipedia.org

Efficacy Against Penicillinase-Producing Staphylococcus aureus Strains

This compound has demonstrated activity against penicillinase-producing strains of Staphylococcus aureus in research settings. Studies comparing this compound to other penicillins, such as carbenicillin, ticarcillin, mezlocillin, and piperacillin, have shown this compound to be active against these resistant S. aureus strains. wikipedia.orgfishersci.ca Tentative interpretive zone size standards for disk susceptibility testing with 30-microgram this compound disks have been proposed in collaborative studies, suggesting a susceptible minimal inhibitory concentration (MIC) of ≤ 16 µg/ml and a resistant MIC of ≥ 64 µg/ml, corresponding to zone sizes of ≥ 18 mm and ≤ 14 mm, respectively. wikipedia.orgfishersci.ca Further research has provided specific MIC values for this compound against Staphylococcus aureus standard strains, such as ATCC 29213, reporting an MIC of 3.125 µg/ml in some in vitro studies. fishersci.ca While its activity against S. aureus is recognized, it is often described as being to a lesser extent compared to its prominent activity against Pseudomonas aeruginosa. metabolomicsworkbench.org The interaction of this compound with penicillin-binding proteins (PBPs) in S. aureus contributes to its activity against this organism. metabolomicsworkbench.org

In Vitro Studies on this compound Activity Against Other Staphylococcus and Streptococcus Species

In vitro investigations have explored this compound's activity against a broader range of Staphylococcus and Streptococcus species. While active against Staphylococcus aureus, this compound has shown less activity against Staphylococcus epidermidis when compared to other cephalosporins like YM-13115. rcsb.org Generally, most Streptococcus species have been found to be resistant to this compound in research models. wikipedia.orgmetabolomicsworkbench.org However, studies have provided MIC data for this compound against certain streptococcal species. For instance, the concentrations of this compound required to inhibit the growth of 90% of isolates (MIC90) of Streptococcus pyogenes and Streptococcus pneumoniae have been reported as 0.78 µg/ml and 1.56 µg/ml, respectively. rcsb.org In contrast, significantly higher concentrations, exceeding 100 µg/ml, were required to inhibit Streptococcus faecalis. rcsb.org These findings indicate a varied susceptibility among different Streptococcus species, with many exhibiting considerable resistance.

Analysis of this compound Activity and Synergy with Other Agents (e.g., Cefoxitin) Against Anaerobic Bacteria

Research has consistently shown that this compound alone exhibits limited activity against anaerobic bacteria, including Bacteroides species and anaerobic cocci. metabolomicsworkbench.orgmims.comnih.gov However, studies investigating combinations of antimicrobial agents have revealed synergistic effects with this compound against these challenging pathogens. Notably, marked synergy has been demonstrated between this compound and cefoxitin against many strains of anaerobic bacteria. mims.comnih.govmims.com This synergy has been observed against beta-lactamase-producing Bacteroides species, where the combination of this compound and cefoxitin was found to be bactericidal against strains such as Bacteroides fragilis and Bacteroides vulgatus. mims.com The inhibitory activity of cefoxitin against beta-lactamases produced by Bacteroides fragilis and Bacteroides melaninogenicus is suggested as a contributing factor to this synergistic effect. mims.com Furthermore, synergy has also been reported between cefotetan (B131739) and this compound against the majority of Bacteroides fragilis strains tested. wikidata.org These findings highlight the potential for this compound to be used in combination therapies to enhance activity against anaerobic bacteria, particularly in the presence of beta-lactamase production.

Bacterial Resistance Mechanisms to Cefsulodin

Biochemical Basis of Cefsulodin (B1200230) Resistance

Biochemical resistance mechanisms involve enzymatic inactivation of the antibiotic or modifications to its cellular targets.

Role of β-Lactamases in this compound Hydrolysis and Inactivation

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a core structural component of cephalosporins like this compound, thereby inactivating the antibiotic. agscientific.compatsnap.comoup.comnih.gov While this compound is considered relatively stable against hydrolysis by most chromosomal beta-lactamases, particularly those found in P. aeruginosa, it can be hydrolyzed by certain plasmid-mediated beta-lactamases, such as TEM-type enzymes. asm.org Studies have shown that the rate of this compound hydrolysis by the chromosomal beta-lactamase of P. aeruginosa is minimal compared to other beta-lactams like carbenicillin (B1668345). However, even slow hydrolysis can contribute to resistance, especially in environments like biofilms where antibiotic penetration might be limited and enzyme concentrations can be higher. nih.gov For instance, in a P. aeruginosa strain with elevated beta-lactamase synthesis, hydrolysis was found to account for resistance by matching the rate of this compound influx across the outer membrane. nih.gov OXA-type beta-lactamases, such as OXA-35, have also been shown to confer resistance to this compound through hydrolysis. oup.com

Penicillin-Binding Protein (PBP) Modifications Conferring Reduced this compound Affinity

Penicillin-binding proteins are the essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. agscientific.compatsnap.comtoku-e.commpbio.comsigmaaldrich.com this compound exerts its effect by binding to and inhibiting these proteins, particularly PBP1a and PBP1b in Escherichia coli and PBP3 in P. aeruginosa. patsnap.commpbio.comfishersci.canih.govresearchgate.netplos.orgresearchgate.net Resistance can arise from modifications in the structure or expression levels of these PBPs, leading to reduced binding affinity for this compound. wikipedia.orgoup.comnih.govasm.org In P. aeruginosa, PBP3 is considered a primary target for this compound, and modifications in this protein have been linked to this compound resistance. nih.govresearchgate.netnih.gov Spontaneous this compound-resistant mutants of P. aeruginosa have shown a significant reduction in the affinity of PBP3 for this compound. nih.gov Similarly, in E. coli, while this compound targets both PBP1a and PBP1b, studies suggest that inhibition of PBP1b plays a significant role in sensitizing bacteria to other beta-lactams, indicating the importance of PBP modifications in resistance. plos.orgnih.gov Acid stress has also been shown to inhibit PBPs in Enterohaemorrhagic Escherichia coli, contributing to resistance to beta-lactam antibiotics including this compound. mdpi.com

Genetic Mechanisms of Resistance Development

Genetic mechanisms of resistance involve alterations in the bacterial genome that lead to the expression or enhanced activity of resistance determinants.

Characterization of Efflux Pump Systems (e.g., MexAB-OprM) Influencing this compound Accumulation

Efflux pumps are active transport systems in bacteria that expel various substrates, including antibiotics, from the cell, thereby reducing their intracellular concentration and conferring resistance. researchgate.netacs.orgnih.gov In P. aeruginosa, the MexAB-OprM efflux pump is a well-characterized system that contributes to intrinsic and acquired resistance to a range of antibiotics, including this compound. wikipedia.orgoup.comasm.orgasm.orgplos.orgresearchgate.netmdpi.com Studies have shown that the MexAB-OprM and MexCD-OprJ efflux systems can extrude this compound. asm.orgresearchgate.net Overexpression of the MexAB-OprM efflux pump is associated with increased resistance to this compound. asm.orgplos.orgmdpi.com The expression of the mexAB-oprM operon is regulated by repressors such as MexR, NalC, and NalD, and mutations in these regulators can lead to increased efflux pump expression and enhanced resistance. plos.orgmdpi.com The CpxR regulator has also been shown to activate the expression of the MexAB-OprM efflux pump, contributing to this compound resistance in P. aeruginosa. plos.orgnih.gov

Mutational Pathways Leading to this compound Resistance

Mutations in bacterial genes can lead to various resistance mechanisms, including alterations in antibiotic targets, increased efflux pump expression, or modified permeability. researchgate.netnih.govmdpi.com Resistance to this compound can arise through the accumulation of mutations affecting different cellular pathways. asm.orgplos.orgmdpi.com For example, mutations in genes encoding PBPs, particularly PBP3 in P. aeruginosa, can lead to reduced affinity for this compound. nih.govresearchgate.netnih.gov Mutations affecting the regulation of efflux pumps, such as mutations in mexR or nalD, can result in overexpression of efflux systems like MexAB-OprM, leading to increased this compound efflux. plos.orgmdpi.com Experimental evolution studies have demonstrated that bacteria can evolve high levels of drug resistance through the step-wise accumulation of multiple mutations. nih.gov Mutations in regulatory genes, such as nalC or mexZ, which modulate efflux pump activity, can also contribute to resistance or even collateral sensitivity to other antibiotics. nih.gov Mutations affecting lipopolysaccharide synthesis or other metabolic pathways have also been associated with altered beta-lactam tolerance. mdpi.com

Horizontal Gene Transfer of this compound Resistance Determinants

Horizontal gene transfer (HGT) is a crucial mechanism for the spread of antibiotic resistance genes among bacteria. researchgate.netoup.commdpi.comreactgroup.orgmdpi.combioguardlabs.comgoogle.com This process allows bacteria to acquire genetic material, including resistance determinants like beta-lactamase genes or genes encoding efflux pumps, from other bacteria. mdpi.comreactgroup.orgmdpi.combioguardlabs.com While the search results specifically linking HGT of this compound resistance determinants are limited, the general principle of HGT contributing to the spread of beta-lactamase genes and efflux pump systems, which are known to affect this compound susceptibility, is well-established. oup.commdpi.combioguardlabs.com Resistance genes can be transferred via conjugation, transduction, or transformation. reactgroup.orgmdpi.com The acquisition of plasmid-encoded beta-lactamases, for instance, can significantly impact a bacterium's susceptibility profile, including to cephalosporins like this compound. agscientific.comtoku-e.comoup.com

Evolutionary Dynamics of this compound Resistance

The evolution of resistance to this compound involves complex processes, including the selection of resistant mutants and the potential for collateral effects on susceptibility to other antimicrobial agents. These evolutionary dynamics can occur in various environments, from clinical settings during treatment to natural environments.

Collateral Effects of Resistance Evolution (e.g., Cross-Resistance and Collateral Sensitivity with Other Antimicrobials)

The development of resistance to this compound can lead to collateral effects, influencing bacterial susceptibility to other antibiotics. Cross-resistance, where resistance to one antibiotic confers resistance to others, is a notable phenomenon observed with this compound. Studies have demonstrated cross-resistance between this compound and other antipseudomonal beta-lactams, such as carbenicillin and ticarcillin (B1683155), in Pseudomonas aeruginosa. oup.comoup.comnih.gov This suggests that exposure to one of these agents can select for resistance mechanisms that reduce susceptibility to the others. For instance, serial passage of P. aeruginosa in the presence of this compound has been shown to induce resistance not only to this compound but also to carbenicillin and ticarcillin. oup.comoup.com Similarly, growth on carbenicillin can induce resistance to this compound and ticarcillin. oup.com

Collateral sensitivity, the inverse phenomenon where resistance to one antibiotic increases susceptibility to another, has also been explored in the context of this compound resistance. While some in vitro studies with Escherichia coli have suggested that resistance to certain antibiotics might lead to collateral sensitivity to beta-lactams nih.gov, findings in P. aeruginosa are more varied. Adaptation of P. aeruginosa to this compound can result in diverse collateral effects, including instances of cross-resistance, collateral sensitivity, and neutral effects when subsequently exposed to other antibiotics like gentamicin (B1671437). oup.com The specific evolutionary pathway to resistance can influence these collateral effects. oup.com

Studies evaluating sequential antibiotic treatment strategies, including those incorporating this compound, carbenicillin, and doripenem, highlight the importance of considering cross-resistance and collateral sensitivity profiles. The differential cross-resistance patterns among beta-lactam drugs can significantly impact the potency of sequential treatment protocols aimed at preventing resistance evolution. news-medical.netsciencedaily.com

Studies on Resistance Development in Laboratory and Environmental Isolates

Laboratory studies have provided valuable insights into the mechanisms and dynamics of this compound resistance development. In vitro experiments with clinical strains of Pseudomonas aeruginosa have shown that resistance to this compound can emerge relatively quickly through serial passage in the presence of the antibiotic. oup.comoup.com For example, 96% of tested P. aeruginosa strains acquired resistance after just 8 serial passages with this compound. oup.comoup.com

Research on spontaneous this compound-resistant mutants of P. aeruginosa has identified specific genetic alterations contributing to resistance. One key mechanism involves modifications to penicillin-binding protein 3 (PBP3), a primary target of this compound in P. aeruginosa. nih.gov A mutation in the pbpB gene, which encodes PBP3, has been mapped and linked to reduced affinity of PBP3 for this compound and other beta-lactams, resulting in elevated minimum inhibitory concentrations (MICs). nih.gov

Laboratory experiments have also been conducted to generate this compound-resistant isolates by exposing bacteria to selective pressure from this compound, sometimes in combination with other antibiotics like ofloxacin. plos.org These studies have helped elucidate the genetic traits associated with resistance, such as mutations in regulatory genes like mexR that affect efflux pump expression. plos.org

Furthermore, laboratory-controlled evolution experiments using sequential treatment protocols with antibiotics, including this compound and gentamicin, have demonstrated that alternating antibiotic exposure can decelerate resistance evolution compared to monotherapy in P. aeruginosa. nih.gov These studies contribute to understanding how treatment strategies can impact the evolutionary trajectory of resistance.

Beyond the laboratory, environmental isolates of bacteria can also exhibit resistance to this compound. For instance, studies on Stenotrophomonas maltophilia isolates from environmental sources have revealed heterogeneous resistance profiles, with some strains demonstrating resistance to this compound among other antibiotics. asm.org this compound is also utilized in selective media for the isolation of certain environmental bacteria, such as Acinetobacter baumannii, indicating its relevance in environmental microbiology and the potential for resistance in these settings. unizg.hr

Chemical Synthesis, Stability, and Degradation Pathways in Research

Academic Synthetic Routes for Cefsulodin (B1200230) and its Derivatives

Academic research has explored various routes for the synthesis of this compound and its derivatives, often focusing on efficiency, yield, and purity. While specific detailed synthetic schemes for this compound itself in academic settings were not extensively detailed in the search results, the broader context of cephalosporin (B10832234) synthesis provides relevant insights. Cephalosporins, in general, are semi-synthetic β-lactam antibiotics derived from a core structure, 7-aminocephalosporanic acid (7-ACA). researchgate.net The synthesis typically involves modifications of the side chains at positions 3 and 7 of this core structure to achieve desired properties, including antibacterial spectrum and stability. researchgate.net

Exploration of Alternative Solvents and Catalysts in this compound Synthesis

The exploration of alternative solvents and catalysts is a significant area in optimizing chemical synthesis, including that of cephalosporins like this compound. While specific studies on alternative solvents and catalysts solely for this compound synthesis were not prominently featured, the broader field of green chemistry in organic synthesis provides relevant context. mdpi.comrsc.orgnih.gov Conventional organic solvents are often volatile, flammable, and toxic, prompting research into environmentally friendly alternatives. nih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising "green" solvents due to their low vapor pressure, high thermal stability, and ability to dissolve a variety of compounds. mdpi.comrsc.orgnih.govresearchgate.net These alternative media can serve as both solvents and catalysts in various organic reactions, potentially offering enhanced reaction rates and selectivity. mdpi.comrsc.orgresearchgate.net The application of biocatalysts in conjunction with these green solvents is also being explored for the synthesis of active pharmaceutical ingredients, which could be relevant to future this compound synthesis strategies. mdpi.com

Degradation Kinetics and Mechanisms in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor influencing its shelf life and efficacy. Research has investigated the kinetics and mechanisms of its degradation and epimerization in various aqueous environments. jst.go.jpjst.go.jpnih.gov

Pseudo-First-Order Degradation Rates and Apparent Activation Energies Across pH Ranges

Studies have determined the apparent activation energies for the degradation reaction at different pH values. These energies provide insight into the temperature sensitivity of the degradation process. The apparent activation energies were reported as 20.7, 22.3, 23.0, and 27.7 kcal mol⁻¹ at pH values of 2, 4, 6, and 9, respectively. jst.go.jpjst.go.jp

Here is a data table summarizing the apparent activation energies:

pH ValueApparent Activation Energy (kcal mol⁻¹)
220.7
422.3
623.0
927.7

Identification of Acid-Base and Water-Catalyzed Hydrolysis Pathways

The degradation of this compound in aqueous solutions proceeds through hydrolysis, catalyzed by acid, base, and water. jst.go.jpjst.go.jp This is consistent with the known degradation pathways of other β-lactam antibiotics. nih.govrsc.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the β-lactam carbonyl group makes it more susceptible to nucleophilic attack by water. dalalinstitute.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions act as strong nucleophiles, attacking the β-lactam carbonyl. dalalinstitute.comchemistrysteps.comslideshare.net This pathway is generally more efficient than acid-catalyzed hydrolysis for esters and amides, and similar principles apply to the β-lactam ring. rsc.orgdalalinstitute.com

Water-Catalyzed Hydrolysis: Even in neutral solutions, water molecules can directly attack the β-lactam ring, leading to degradation. jst.go.jpjst.go.jprsc.org

The rate law for the total degradation reflects the contribution of these different catalytic pathways. jst.go.jpjst.go.jp

Epimerization Reactions: Kinetics, Catalysis, and Proposed Anionic Intermediates

In addition to degradation, this compound undergoes epimerization, which is a change in the stereochemistry at a specific chiral center. The epimerization of this compound has been shown to be catalyzed by hydroxide ions. jst.go.jpjst.go.jpnih.gov

The kinetics of epimerization have been studied, and the process is influenced by factors such as pH and solvent composition. jst.go.jpjst.go.jp Apparent activation energies for the epimerization reaction have also been determined. At pH 9.0, the apparent activation energies were reported as 27.0 kcal mol⁻¹ for the apparent forward epimerization and 26.1 kcal mol⁻¹ for the apparent reverse epimerization. jst.go.jpjst.go.jp

Here is a data table summarizing the apparent activation energies for epimerization at pH 9.0:

Reaction DirectionApparent Activation Energy (kcal mol⁻¹)
Forward Epimerization27.0
Reverse Epimerization26.1

The proposed mechanism for the epimerization of this compound involves the removal of the α-proton of the benzyl (B1604629) side chain by a hydroxide ion, leading to the formation of an anionic intermediate. jst.go.jpjst.go.jp This intermediate can then be reprotonated from either face, resulting in the formation of both epimers. jst.go.jpjst.go.jpthe-eye.euunileon.es

Interactions of this compound with amines and aminoglycosides have also been examined, showing pseudo-second-order kinetics. jst.go.jpjst.go.jp Intramolecular catalysis was found to be the predominant factor for amines in these interactions. jst.go.jpjst.go.jp

Peaks corresponding to unknown degradation products in alkaline solutions have been observed and separated using high-performance liquid chromatography (HPLC). jst.go.jpjst.go.jp

Impurity Profiling and Formation Pathways

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, structural elucidation, and quantitative determination of impurities and degradation products in drug substances and formulations. medwinpublishers.com These unwanted chemicals, even in small amounts, can impact the efficacy and safety of pharmaceutical products. medwinpublishers.comiajps.com Impurities can arise from various sources, including the synthesis process (raw materials, intermediates, by-products), degradation of the active pharmaceutical ingredient (API), and interactions with excipients or container materials during manufacturing and storage. medwinpublishers.comregistech.com

Characterization of Degradation Products and Impurities in this compound Samples

The characterization of degradation products and impurities in this compound samples is essential for quality control. researchgate.netresearchgate.net Studies have focused on separating and identifying these substances using advanced analytical techniques, particularly liquid chromatography/tandem mass spectrometry (LC/MS/MS). researchgate.netresearchgate.netresearchgate.net This technique allows for the study of the fragmentation behaviors of this compound and its impurities, enabling the deduction of their structures based on MSn data. researchgate.netresearchgate.netresearchgate.net

Research has led to the proposal of structures for several unknown impurities in this compound sodium. researchgate.netresearchgate.netresearchgate.net The degradation behaviors of this compound sodium have also been investigated, providing insights into how impurities are produced. researchgate.netresearchgate.netresearchgate.net For instance, a study characterized ten unknown impurities in this compound sodium raw material, proposing their structures based on LC/MS/MS data. researchgate.netresearchgate.netresearchgate.net Understanding these degradation pathways is crucial for guiding manufacturing process improvements and impurity control. researchgate.netresearchgate.netresearchgate.net

Investigation of Polymerization Mechanisms Leading to Impurity Formation

Polymerized impurities can form in cephalosporins, including this compound. researchgate.netresearchgate.net The characterization of these high molecular weight impurities is important for ensuring the safety and quality of the products. researchgate.netresearchgate.net Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS/MS) have been employed to characterize polymerized impurities in other cephalosporins, and the polymerization mechanism of these impurities has been discussed in the context of cephalosporins in general. researchgate.netresearchgate.net While specific detailed mechanisms for this compound polymerization are not extensively detailed in the provided snippets, the general understanding of polymerization in cephalosporins, often involving reactive intermediates, is relevant. libretexts.orgfujifilm.com Impurities, such as traces of oxygen or other minor substances, can sometimes initiate polymerization reactions. libretexts.org

Methodologies for Minimizing Impurity Formation During this compound Synthesis and Storage

Minimizing impurity formation during the synthesis and storage of this compound is a key objective in pharmaceutical manufacturing. registech.com Based on the characterization of impurities and the understanding of their formation mechanisms, strategies can be implemented to control impurity levels. researchgate.netresearchgate.netresearchgate.net

During synthesis, optimizing reaction conditions is crucial to minimize impurities. registech.com For example, a process for preparing this compound sodium that involves dissolving this compound in an organic solvent and adding about 1 equivalent of a sodium salt of a base is believed to favor the formation of the monosodium salt and minimize the formation of the disodium (B8443419) salt, which is more prone to degradation. google.comgoogle.com Using specific solvents, such as dimethylformamide, can also help minimize certain degradation pathways. google.comgoogle.com

For storage, studies on the degradation behaviors of this compound sodium indicate that it should be stored in a dry, cool, and dark closed container to minimize degradation and the formation of impurities. researchgate.netresearchgate.netresearchgate.net Controlling the storage conditions based on the degradation profile of the API is essential for reducing impurity formation. registech.comconsultlhasa.com

Furthermore, a thorough theoretical study considering possible impurities at each reaction stage and calculating the associated carry-over risk can help justify potential impurity purge and support decisions on which potential impurities should be included in the API specification. consultlhasa.com Evaluating starting material purity and monitoring the stability of the API to detect degradation products are also proactive steps to control impurities. registech.com

Analytical Methodologies for Cefsulodin Research

Chromatographic Techniques for Cefsulodin (B1200230) Quantification and Analysis

Chromatographic methods are essential for separating, identifying, and quantifying this compound in various matrices, as well as for analyzing its purity and detecting degradation products and impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound, offering precision and sensitivity. A precise HPLC procedure has been developed for the determination of this compound in plasma, involving ultrafiltration of buffered samples to prevent degradation, followed by injection into an HPLC system. nih.gov This method typically employs a C18 reversed-phase analytical column, a mobile phase consisting of acetonitrile-modified aqueous acetate (B1210297) buffer, and a UV spectrophotometric detector. nih.gov The described procedure demonstrated low intra-assay and inter-assay coefficients of variation (approximately 2% and 3-4%, respectively) and quantitative drug recoveries in freshly buffered samples and those stored buffered and frozen for nearly 3 months. nih.gov Calibration curves showed linearity over a range from approximately 0.2 µg/ml to 200 µg/ml, with regression correlation coefficients averaging greater than 0.999. nih.gov

HPLC is also applied for the analysis of this compound's purity and related substances. Assays using HPLC are employed to determine the purity of this compound sodium bulk material, with the area of the this compound peak used for quantification. google.comsrlchem.com Methods involve reversed-phase columns and mobile phases containing components like sodium acetate and acetonitrile-methanol. google.comresearchgate.net The method of standard additions has shown recoveries between 93% and 101% for cephalosporins, including this compound, with detection limits ranging from 0.2 to 1.0 µg/ml. asm.org These HPLC methods provide a rapid and simple means for reliable quantitation and purity assessment. researchgate.netasm.org

Application of Advanced Mass Spectrometry (LC-MS, LC-MS/MS, MALDI-TOF MS/MS) for Structure Elucidation of this compound and its Metabolites/Impurities

Advanced mass spectrometry techniques, often coupled with liquid chromatography, are powerful tools for the structural elucidation of this compound, its metabolites, and impurities. Liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been employed to separate and characterize impurities in this compound sodium raw material. researchgate.net This is crucial for quality control, as reports on the impurities of this compound sodium are necessary. researchgate.net While the provided search results specifically mention the use of LC-MS, LC-MS/MS, 1D, 2D NMR, and FT-IR for characterizing impurities in cefazolin (B47455) sodium researchgate.net, the principle of using these combined spectroscopic techniques, particularly LC-MS/MS, is applicable to the structural elucidation of this compound and its related substances. The fragmentation behavior of compounds can be studied using HPLC-MSn data to deduce the structures of impurities. researchgate.net

Spectroscopic and Other Physical Characterization Methods for Research Samples

While the search results did not provide specific details on the application of spectroscopic methods like NMR, IR, or UV-Vis, or other physical characterization methods specifically for research samples of this compound in the context of the provided outline, these techniques are generally fundamental in chemical research for confirming the structure and assessing the physical properties of a compound. PubChem provides chemical identifiers and computed properties for this compound, including its molecular formula and molecular weight, which are typically determined and confirmed through various analytical techniques. nih.gov

Development and Evaluation of this compound-Containing Selective Media

This compound is a key component in several selective culture media designed for the isolation and differentiation of specific microorganisms. Its inclusion inhibits the growth of many non-target bacteria, allowing for the selective recovery of desired species.

Methodological Comparisons and Optimization of Selective Media Formulations

This compound is a semi-synthetic cephalosporin (B10832234) that has found application as a selective agent in various microbiological culture media due to its targeted antibacterial activity. Research into optimizing selective media formulations incorporating this compound is crucial for the efficient isolation and differentiation of specific bacterial species from complex microbial populations. This is particularly relevant in clinical, food, and environmental microbiology.

One prominent application of this compound in selective media is in this compound-Irgasan-Novobiocin (CIN) agar (B569324), which was originally developed for the isolation and characterization of Yersinia enterocolitica. CIN agar utilizes this compound, irgasan, and novobiocin (B609625) as selective components to inhibit the growth of many Gram-positive and Gram-negative bacteria, while allowing Y. enterocolitica to grow microbenotes.comjoyadv.it. Studies have compared CIN agar with other conventional selective agars, such as Salmonella-Shigella (SS) agar, MacConkey (MAC) agar, Cellobiose-Arginine-Lysine (CAL) agar, and pectin (B1162225) agars, for the recovery of Yersinia species plos.orgasm.orgresearchgate.net. Research has indicated that CIN agar is often more effective for the recovery of Y. enterocolitica and exhibits higher selectivity by inhibiting a significant portion of the fecal flora joyadv.itasm.org.

However, CIN agar is not without limitations. It may fail to differentiate Yersinia species from certain other mannitol-fermenting bacteria, including Serratia liquefaciens, Enterobacter agglomerans, Aeromonas spp., Citrobacter spp., and Providencia spp., which can produce colonies with a similar appearance joyadv.itplos.org. This has led to efforts to modify CIN agar formulations to improve differentiation and recovery rates. For instance, a modified CIN agar has been evaluated for differentiating Y. enterocolitica from non-Yersinia species, particularly natural intestinal microbiota plos.org. This modified medium demonstrated comparable growth efficiency for Y. enterocolitica as the original CIN and Luria-Bertani agar and showed a higher recovery rate of Y. enterocolitica from artificially prepared bacterial cultures and naturally contaminated samples compared to the original CIN plos.org.

This compound has also been incorporated into selective media for the isolation of other bacterial pathogens. In the context of Haemophilus influenzae isolation from respiratory secretions of cystic fibrosis patients, a modified chocolate blood agar medium incorporating this compound was developed and compared with non-selective chocolate blood agar and selective haemin-bacitracin blood agar microbiologyresearch.orgmicrobiologyresearch.orgnih.gov. The rationale for using this compound in this application is its potent activity against common interfering bacteria in these samples, such as Pseudomonas aeruginosa and Staphylococcus aureus, while having little effect on H. influenzae microbiologyresearch.org. This this compound-containing medium improved the recovery rate of H. influenzae microbiologyresearch.orgmicrobiologyresearch.org.

Furthermore, this compound has been investigated as a selective agent in media for the detection of Escherichia coli O111 and O26. One study on optimizing enrichment and plating procedures for the recovery of these E. coli serotypes from minced beef found that optimum recovery of E. coli O111 was achieved on chromocult agar supplemented with cefixime, this compound (at 5 mg/l), and vancomycin (B549263) nih.govresearchgate.net.

Methodological comparisons of selective media often involve evaluating their ability to support the growth of target organisms while inhibiting competing flora. Studies quantify recovery rates on different media and assess the level of background interference. For example, a comparative study evaluating various selective media for Y. enterocolitica recovery from pure cultures and fecal specimens showed varying recovery rates and selectivity among media like MAC, SS, pectin, CAL, Y medium, and CIN agar asm.org. CIN agar demonstrated a high recovery rate for Y. enterocolitica and significant inhibition of fecal flora asm.org.

Optimization of selective media formulations involves adjusting the concentrations of selective agents, such as this compound, and other medium components to enhance the isolation of target organisms. This can involve techniques like Response Surface Methodology (RSM) to determine the optimal levels of inhibitory substances arccjournals.com. Studies have shown that the concentration of this compound is a critical factor in achieving the desired selectivity. For instance, research on developing a selective enrichment broth for coliforms used RSM to optimize the concentrations of sodium lauryl sulphate, gentamicin (B1671437) sulphate + amoxycillin, and this compound to promote coliform growth while inhibiting other bacteria like Salmonella typhi, Enterococcus faecalis, and Staphylococcus aureus arccjournals.com. This compound, in this context, showed a significant effect on the inhibition of Salmonella typhi and Enterococcus faecalis arccjournals.com.

The effectiveness of this compound as a selective agent is based on the differential susceptibility of various bacterial species to its antibacterial activity. Studies have evaluated the differential susceptibility of aeromonads and coliforms to this compound, determining minimum inhibitory concentrations (MICs) to understand its selective action nih.gov. This research helps in selecting appropriate concentrations of this compound for inclusion in media designed to isolate specific bacterial groups.

Data from comparative studies highlight the performance differences among various selective media. The following table summarizes some findings from comparative studies involving this compound-containing media:

Medium TypeTarget Organism(s)Compared WithKey FindingsSource
This compound-Irgasan-Novobiocin (CIN) AgarYersinia enterocoliticaSS, MAC, CAL, Pectin, Y mediumMost effective for recovery of Y. enterocolitica, high selectivity against fecal flora. asm.org asm.org
Modified CIN AgarYersinia spp., Y. enterocoliticaOriginal CIN, Luria-Bertani agarImproved differentiation from non-Yersinia, higher recovery from contaminated samples. plos.org plos.org
This compound Chocolate Blood AgarHaemophilus influenzaeNon-selective Chocolate Blood Agar, Haemin-Bacitracin Blood AgarImproved recovery rate of H. influenzae from respiratory secretions of CF patients. microbiologyresearch.orgmicrobiologyresearch.org microbiologyresearch.orgmicrobiologyresearch.org
Chromocult Agar + Cefixime, this compound, VancomycinEscherichia coli O111Various enrichment and plating conditionsOptimum recovery of E. coli O111 from minced beef under specific supplementation. nih.govresearchgate.net nih.govresearchgate.net
Chromocult Coliform Agar (CC) + this compoundColiforms, E. coliCC agar without this compoundEliminated interference from Aeromonas spp., providing more accurate coliform counts. nih.gov nih.gov

Note: The interactive nature of data tables cannot be fully replicated in this text format, but the table above presents the key comparative data points.

Detailed research findings often involve quantitative data on bacterial recovery rates, inhibition of non-target organisms, and the impact of varying this compound concentrations. For example, a study comparing CIN agar with other media for Y. enterocolitica recovery from stool suspensions reported specific recovery percentages for each medium at different inoculum levels asm.org. At an inoculum of 102 colony-forming units, CIN medium yielded 100% recovery, while other media showed significantly lower rates asm.org.

Optimization studies provide specific concentration ranges or optimal levels for this compound and other selective agents. The study using RSM for coliform selective broth identified optimal concentrations of ingredients, including this compound, for maximum coliform growth and inhibition of competing bacteria arccjournals.com.

Structure Activity Relationship Sar Studies of Cefsulodin

Influence of Specific Chemical Substituents on Cefsulodin's Antimicrobial Activity

The antimicrobial activity of This compound (B1200230) is significantly influenced by the nature and position of its chemical substituents on the core cephalosporin (B10832234) nucleus. Key among these are the side chains at position 3 of the thiazine (B8601807) ring and the acyl side chain at position 7.

Role of Pyridinomethyl Side Chain at Position 3 on Thiazine Ring

The presence of the pyridinomethyl side chain at position 3 of the thiazine component of the bicyclic structure is considered one of the important chemical aspects contributing to this compound's unique activity . While the precise mechanisms by which this substituent confers its specific effects are complex, its presence is associated with the antibiotic's potent activity against P. aeruginosa and its limited activity against many other bacterial species . This suggests the pyridinomethyl group plays a crucial role in facilitating interaction with targets or transport mechanisms specific to P. aeruginosa.

Significance of the Sulfo Group on the Acyl Side Chain

The acyl side chain at position 7 of this compound is a phenylsulfoacetyl group . The sulfo group () on this acyl side chain is a significant feature. The introduction of polar or ionized groups, such as sulfonyl, into the -position of the side chain in the benzyl (B1604629) carbon atom of penicillin-G has been shown to increase activity against Gram-negative bacilli annamalaiuniversity.ac.in. While this observation pertains to penicillins, it provides a relevant context for understanding the potential role of the sulfo group in contributing to this compound's Gram-negative activity, particularly against P. aeruginosa. Acyl groups can be derived from sulfonic acids, and the phenylsulfoacetyl group in this compound fits this description wikipedia.org.

Impact of Acid Function on Acyl Side Chain on -Lactamase Stability and Gram-Positive Activity

In contrast to its potent activity against P. aeruginosa, this compound exhibits minimal to no useful activity against other aerobic coccal and bacillary forms, including many Gram-positive bacteria . This is in line with general observations in -lactam SAR, where certain structural features that enhance Gram-negative activity may simultaneously reduce Gram-positive activity. For example, while not directly comparable due to structural differences, acyl groups derived from carboxylic acids in other -lactams can show good activity against Gram-positive bacteria copbela.org. The specific nature of the phenylsulfoacetyl side chain, with its acidic sulfo group, appears to favor interaction with targets or penetration mechanisms present in P. aeruginosa over those in many Gram-positive organisms.

Correlating Structural Features with PBP Binding Affinity and Selectivity

-Lactam antibiotics exert their bactericidal effect primarily by inhibiting bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs) nih.govnih.gov. The specific structural features of a -lactam, including its side chains, dictate its affinity for and selectivity among different PBPs. This compound's unique activity profile is directly linked to its distinctive PBP binding characteristics.

This compound exhibits a high affinity for the penicillin-binding proteins of P. aeruginosa, particularly PBPs 1B and 3 . This effective binding to PBP3 is considered important for its activity against P. aeruginosa . Studies suggest that this compound may compete with PBP3 in addition to PBPs 1A and 1B in P. aeruginosa fishersci.ca.

In contrast, this compound binds poorly to the PBPs of other bacteria . For instance, it shows practically no binding to the PBPs of S. faecalis and limited binding to the PBPs of Staphylococcus aureus . The less effective binding of this compound to PBP3 in Enterobacteriaceae is thought to contribute to its relatively lower activity against these organisms .

Interestingly, some studies in Bacillus subtilis, a Gram-positive organism, have identified this compound as being selective for PBP1 nih.govbiorxiv.org. This highlights that PBP binding profiles can vary significantly between bacterial species and that this compound's high affinity for specific P. aeruginosa PBPs is a key determinant of its narrow spectrum.

Quantitative measures like the second-order rate constant, k/K, are considered more appropriate metrics for characterizing the potency and selectivity of covalent inhibitors like -lactams for PBPs compared to IC values, as they account for the time-dependent nature of the inhibition nih.gov. Future detailed SAR studies utilizing such metrics could provide deeper insights into how specific structural modifications in this compound influence its binding kinetics and selectivity for individual P. aeruginosa PBPs.

Comparative SAR Analysis with Other -Lactam Antibiotics

Comparing the structure and activity of this compound with other -lactam antibiotics, particularly other cephalosporins and antipseudomonal penicillins, further illuminates its SAR. This compound is classified as a third-generation cephalosporin wikipedia.orgnih.gov.

Compared to other cephalosporins, this compound was found to be the most active among several tested cephalosporins against 50 clinical isolates of P. aeruginosa, demonstrating 4-16 times more activity than carbenicillin (B1668345) or ticarcillin (B1683155) nih.gov. However, another comparison of -lactamase-stable cephalosporins showed ceftazidime (B193861) having the highest activity against P. aeruginosa, followed by this compound and cefoperazone (B1668861) nih.gov. This suggests nuances in activity depending on the specific strains and comparison sets used.

This compound's unique activity profile, primarily focused on P. aeruginosa with minimal activity against most other aerobic and anaerobic bacteria, distinguishes it from broader-spectrum cephalosporins . This narrow spectrum is a direct consequence of its selective PBP binding profile and ability to penetrate the outer membrane of P. aeruginosa.

In terms of -lactamase stability, this compound is relatively stable against most -lactamases compared to cefoperazone, although it is less stable than moxalactam or ceftazidime . Its poor affinity for -lactamases suggests that lack of activity against certain organisms is unlikely due to enzymatic trapping .

The comparative SAR analysis highlights that the specific combination of the pyridinomethyl group at position 3 and the phenylsulfoacetyl group at position 7, along with the cephalosporin nucleus, confers upon this compound its characteristic potent and relatively selective activity against P. aeruginosa.

Environmental Fate and Ecotoxicological Research of Cefsulodin

Transport and Transformation of Cefsulodin (B1200230) in Environmental Compartments

The behavior of antibiotics like this compound in the environment is influenced by a range of processes, including adsorption, mobility, photolysis, and biotransformation. These processes dictate how the compound moves through and is altered within soil, water, and other media.

Adsorption and Mobility in Soil and Aquatic Environments

Adsorption is a key process affecting the mobility of chemicals in soil and aquatic environments. It involves the binding of a compound to solid matrices such as soil organic matter and clay particles. irrigationtoolbox.com The extent of adsorption is inversely related to a compound's water solubility; highly soluble compounds are generally less strongly adsorbed. irrigationtoolbox.com Factors influencing adsorption include pH, temperature, water content, and the amount and type of organic matter present in the soil. irrigationtoolbox.com

While specific data on the adsorption and mobility of this compound were not extensively found in the search results, related cephalosporins and other antibiotics provide some context. Generally, cephalosporins have low octanol-water partition coefficient (Kow) values, suggesting they would be less prone to elimination through soil sorption compared to compounds with higher Kow values. frontiersin.org However, the adsorption of other antibiotics, such as cefuroxime, has been shown to be dependent on soil pH and organic matter content. mdpi.com Higher pH values and higher organic matter content can lead to increased adsorption of some antibiotics in soil. mdpi.com

The mobility of a compound in soil is often classified based on its organic carbon partition coefficient (Koc). A lower Koc value indicates higher mobility and a greater potential for leaching into groundwater. irrigationtoolbox.com Pesticides with a Koc less than 30 are classified as mobile, while those with a Koc greater than 300 are considered immobile. irrigationtoolbox.com

Photolysis and Biotransformation Pathways in Various Environmental Media

Photolysis, the degradation of a compound by light, and biotransformation, the alteration of a compound by biological organisms, are significant transformation pathways for antibiotics in the environment. cdc.govmdpi.com

Photolysis can occur directly through the absorption of light energy or indirectly through reactions with photochemically produced species in the environment. The rate of photolysis can be influenced by factors such as sunlight intensity and the presence of sensitizers. cdc.govfrontiersin.org Studies on other antibiotics, like dinitrotoluenes, have shown that photolysis can occur in natural waters, with varying half-lives depending on sunlight conditions. cdc.gov Cephalosporins, including ceftriaxone (B1232239), have also been subject to photolysis studies, demonstrating degradation under UV-B and solar radiation, although the efficiency can vary. nih.gov

Degradation Kinetics Under Environmental Conditions

The rate and extent of this compound degradation in the environment are governed by degradation kinetics, which are influenced by various environmental factors.

Influence of Environmental Factors (e.g., pH, Temperature, Light Exposure) on this compound Degradation Rates

Environmental factors such as pH, temperature, and light exposure play a critical role in the degradation rates of antibiotics, including cephalosporins. frontiersin.orgbeilstein-journals.orgnih.govresearchgate.net

pH: The pH of the environmental medium can significantly affect the stability and degradation rate of antibiotics. The degradation of cephalosporins can involve the cleavage of the beta-lactam nucleus, and this process can be catalyzed by both acids and bases. nih.gov Some cephalosporins exhibit maximum stability in a specific pH range, such as pH 4 to 6 for cefepime. nih.gov Changes in pH can alter the ionic state of the antibiotic molecule, influencing its susceptibility to hydrolysis and other degradation pathways.

Temperature: Temperature is another crucial factor influencing degradation kinetics. Higher temperatures generally lead to faster degradation rates for many chemical compounds, including antibiotics. frontiersin.orgbeilstein-journals.orgnih.gov Studies on the thermal degradation of other beta-lactam drugs have shown that increasing temperature significantly accelerates the degradation process. frontiersin.orgbeilstein-journals.org

Light Exposure: As mentioned in the photolysis section, light exposure can drive the degradation of antibiotics. frontiersin.orgnih.gov The intensity and wavelength of light can influence the rate of photodegradation. beilstein-journals.org Protecting compounds from light, heat, and moisture is often recommended to maintain stability. google.com

While specific kinetic data for this compound under various environmental conditions were not detailed in the provided search results, the principles observed for other cephalosporins and antibiotics highlight the likely sensitivity of this compound degradation to these environmental parameters.

Identification of Environmental Degradation Products and Their Chemical Properties

The degradation of this compound in the environment can lead to the formation of various transformation products. Identifying these products and understanding their chemical properties is essential for assessing their potential environmental impact and toxicity.

Research on the degradation of this compound sodium bulk material has involved the identification of impurities and degradation products using techniques like liquid chromatography/tandem mass spectrometry. researchgate.net These studies aim to deduce the structures of unknown impurities and understand the degradation behaviors. For other antibiotics, such as ceftriaxone and dabigatran (B194492) etexilate, degradation studies have identified specific degradation products formed under different conditions, including hydrolysis and thermal degradation. nih.govresearchgate.net The chemical properties of these degradation products can differ from the parent compound, potentially exhibiting different levels of toxicity or environmental persistence. scielo.br

While the specific environmental degradation products of this compound were not explicitly listed, the degradation pathways of beta-lactam antibiotics often involve the cleavage of the beta-lactam ring. nih.govmdpi.com Understanding the chemical structures and properties of these transformation products is an ongoing area of research for various antibiotics.

Broader Environmental Implications of Antibiotic Residues in Research

The presence of antibiotic residues in the environment, arising from various sources including research activities, poses significant broader environmental implications.

Antibiotic residues in soil and water systems can contribute to the proliferation of antibiotic-resistant bacteria and genes in ecosystems. farm-d.orgwur.nl This is a growing concern for both environmental safety and human health. mdpi.comfarm-d.orgmdpi.com The presence of these residues can select for and promote the spread of resistance, even at concentrations below the minimum inhibitory concentration (MIC) for susceptible bacteria. wur.nl

Environmental contamination with antibiotic residues can lead to the selection of resistant strains in natural microbial communities. farm-d.org This can disrupt microbial diversity and the functioning of aquatic ecosystems. mdpi.com The potential for the transmission of antimicrobial resistance genes through trophic interactions further raises concerns about the amplification of resistance across ecosystems. mdpi.com

Furthermore, antibiotic residues can directly impact water quality by altering chemical and biological properties. mdpi.com They may interact with other pollutants, potentially forming harmful byproducts or increasing the toxicity of existing contaminants. mdpi.com The continuous introduction of antibiotics into the environment, even at low concentrations, can stimulate bacterial resistance and contribute to the global challenge of antimicrobial resistance (AMR). wur.nlscielo.br

Research on the environmental fate and effects of antibiotics is crucial for developing strategies to prevent and control their environmental and health risks. mdpi.com This includes understanding their occurrence, migration patterns, transformation, and degradation processes in the environment. mdpi.com

Data Table: Factors Influencing Antibiotic Environmental Fate

Environmental ProcessInfluencing FactorsRelevance to Antibiotics (General)
AdsorptionpH, Temperature, Water Content, Organic Matter, ClayAffects mobility in soil and sediment; inversely related to water solubility. irrigationtoolbox.com
MobilityAdsorption, Soil Properties (e.g., organic carbon)Determines potential for leaching to groundwater. irrigationtoolbox.com
PhotolysisLight Intensity, Wavelength, Presence of SensitizersCan lead to degradation in aquatic and terrestrial environments. cdc.govfrontiersin.org
BiotransformationMicrobial Communities, Environmental ConditionsBiological breakdown or alteration by microorganisms in soil, water, and sediment. cdc.govmdpi.comfrontiersin.org
Degradation KineticspH, Temperature, Light ExposureInfluences the rate and extent of breakdown in various media. frontiersin.orgbeilstein-journals.orgnih.govresearchgate.net

Data Table: Potential Environmental Impacts of Antibiotic Residues

Environmental ImpactDescription
Proliferation of Antibiotic ResistanceSelection and spread of resistant bacteria and genes in ecosystems. farm-d.orgwur.nl
Alteration of Microbial CommunitiesDisruption of natural microbial diversity and function. mdpi.com
Transmission of Resistance GenesSpread of resistance through horizontal gene transfer and trophic interactions. mdpi.com
Water Quality DegradationAlteration of chemical and biological properties of aquatic systems. mdpi.com
Interaction with Other PollutantsPotential formation of harmful byproducts or increased toxicity. mdpi.com

Contribution to Antimicrobial Resistance Dissemination in Natural Environments

The dissemination of antimicrobial resistance (AMR) in natural environments is a significant concern, with various factors contributing to the presence and spread of antibiotic resistance genes (ARGs) and resistant microorganisms. Environments such as soil and water can serve as reservoirs for a diverse range of microorganisms and genetic elements, including those associated with antibiotic resistance. nih.govencyclopedie-environnement.org Antibiotics entering these environments, often through wastewater discharge or agricultural runoff, can exert selective pressure on microbial communities, potentially favoring the survival and proliferation of resistant bacteria and facilitating the transfer of resistance genes. encyclopedie-environnement.orgfrontiersin.orgcdc.govnih.gov

This compound's presence in the environment is not as extensively documented as some other antibiotics. However, its use in selective growth media, such as this compound-Irgasan-Novobiocin (CIN) agar (B569324), provides an indirect link to environmental microbiology. CIN agar is utilized for the isolation of Yersinia species, including Yersinia pestis and Yersinia enterocolitica, from various sources, including environmental samples like those from rodent burrows and fleas, as well as water and food samples. wikipedia.orgfishersci.caresearchgate.net The inclusion of this compound in such media inhibits the growth of many competing bacteria while allowing Yersinia species to grow, indicating that this compound can exert a selective pressure on microbial populations in laboratory settings using environmental isolates. researchgate.net Similarly, a study explored the use of this compound in a selective supplement for chromogenic coliform agar to detect Escherichia coli and coliform bacteria in water samples from natural sources, further illustrating its application in environmental microbial analysis and its potential to interact with environmental bacteria. researchgate.net

While these applications demonstrate this compound's relevance in studying environmental bacteria and highlight its selective properties, specific detailed research findings quantifying this compound's direct contribution to the dissemination of antimicrobial resistance genes in natural environments, such as studies tracking the selection of this compound-resistant strains or the horizontal transfer of this compound resistance genes in situ, were not prominently found in the consulted literature. The broader context of antibiotics as drivers of resistance in the environment suggests a potential role, but specific data for this compound in this regard requires further dedicated investigation.

Interactions with Other Emerging Contaminants in Environmental Research Models

Emerging contaminants (ECs), a broad category encompassing pharmaceuticals, personal care products, pesticides, and microplastics, are increasingly detected in natural environments. numberanalytics.comresearchgate.net These substances enter the environment through various pathways, including treated and untreated wastewater discharge and agricultural runoff. cdc.govresearchgate.netoaepublish.com The co-occurrence of multiple ECs in environmental matrices is common, and there is growing interest in understanding their potential interactions and combined effects on ecosystems. researchgate.net

Pharmaceuticals, including antibiotics like this compound, are considered a class of emerging contaminants. numberanalytics.com Research into the environmental fate and ecotoxicological effects of ECs often involves the use of environmental research models. These models, which can be physical, mathematical, or statistical, are designed to simulate the behavior of environmental processes, including the transport, transformation, and potential impacts of pollutants. czu.czepa.gov Fate and transport models, for instance, calculate the movement of pollutants in different environmental compartments such as water bodies and soil. epa.gov

Interactions between different emerging contaminants can occur through various mechanisms, including adsorption, complex formation, and synergistic or antagonistic toxic effects on organisms. For example, microplastics, another significant class of emerging contaminants, have been shown to act as carriers for other organic pollutants, such as per- and polyfluoroalkyl substances (PFAS), in aquatic environments. oaepublish.com The adsorption of these contaminants onto microplastic surfaces can influence their transport and bioavailability, potentially leading to combined toxic impacts on aquatic life. oaepublish.com

While the concept of interactions between pharmaceuticals and other emerging contaminants in the environment is a recognized area of research, specific detailed studies focusing on this compound's interactions with other particular emerging contaminants within the framework of environmental research models were not extensively detailed in the consulted literature. Environmental research models provide valuable tools for predicting the fate and potential interactions of pollutants, but their application to specific combinations of contaminants like this compound and other ECs requires targeted research efforts.

Advanced Research Applications and Future Directions for Cefsulodin Studies

Cefsulodin (B1200230) as a Research Probe in Bacterial Cell Wall Biology

This compound's utility as a research probe stems from its specific interaction with bacterial cell wall synthesis machinery, particularly PBPs. It functions by inhibiting the transpeptidation step in peptidoglycan synthesis, a crucial process for maintaining cell wall integrity. toku-e.compatsnap.comagscientific.compatsnap.combiosynth.com This targeted inhibition allows researchers to study the dynamics of cell wall assembly and the roles of specific PBPs.

Studies have shown that this compound binds to PBPs, specifically PBP 1A and PBP 1B in Pseudomonas aeruginosa. patsnap.com In Escherichia coli, research using sub-inhibitory concentrations of this compound has indicated that its sensitization effect to other β-lactams is mediated by PBP1b inhibition. researchgate.netplos.org Deletion of the gene encoding PBP1b in E. coli mimicked the effect of sub-inhibitory this compound, increasing sensitivity to β-lactam agents regardless of β-lactamase production. researchgate.netplos.org This highlights this compound's role in dissecting the specific functions of individual PBPs within the complex process of cell wall synthesis.

This compound has also been used to induce the formation of L-forms in E. coli by inhibiting PBP1A/B-mediated lateral cell wall synthesis. nih.gov Studying the reversion of these L-forms back to rod-like shapes upon this compound removal provides a powerful tool to investigate de novo cell wall synthesis and how cell shape is determined in bacteria. nih.gov Analysis of muropeptide composition during this reversion process has revealed insights into the recovery of peptidoglycan levels and the potential inhibition of DD-carboxypeptidase activity in L-forms. nih.gov

Furthermore, this compound has been employed to study the dynamics of the bacterial actin homolog MreB, which is essential for maintaining rod-like cell shape. pnas.org Research has shown that MreB rotation, crucial for uniform peptidoglycan insertion, requires cell wall assembly and is affected by antibiotics targeting specific PBPs, including this compound (targeting PBP1a in a pbp1b mutant). pnas.org

Integration into Novel Biotechnological Tools (e.g., CRISPR/Cas9 Systems in Specific Research Contexts)

While the direct integration of this compound into the core CRISPR/Cas9 gene editing machinery is not a primary area of research, this compound's specific activity can be leveraged in conjunction with biotechnological tools like CRISPR/Cas9 in specific research contexts. For instance, in studies involving bacterial genetics and resistance mechanisms, CRISPR/Cas9 could be used to engineer bacterial strains with specific PBP modifications or deletions to investigate their impact on this compound susceptibility or resistance development.

Research has explored the use of CRISPR-Cas9 systems in Neisseria species, and studies involving knockout strains have shown altered resistance to this compound. nottingham.ac.uk This indicates that CRISPR-Cas9 can be a valuable tool for generating bacterial models to study the genetic basis of resistance to antibiotics like this compound. nottingham.ac.uk

Biotechnological approaches, including genetic engineering, are increasingly used in medicinal plant research and the development of novel therapeutics. journaljsrr.com While not directly involving this compound, this broader context of biotechnology highlights the potential for integrating various tools to address biological challenges, including those related to bacterial infections and antibiotic resistance.

Development of this compound-Based Chemical Probes for Target Elucidation

The development of chemical probes based on antibiotics like this compound is a significant area of research for understanding antibiotic mechanisms and identifying targets. umn.edunih.govmdpi.com Fluorescent probes derived from antibiotics allow researchers to visualize antibiotic localization, penetration, and efflux in individual bacterial cells. nih.govuq.edu.au This can provide insights into why some bacteria survive antibiotic treatment. uq.edu.au

Cephalosporin-based fluorescent probes have been developed to study the localization and activity of PBPs. acs.org A cephalosporin-based fluorescent probe revealed the localization pattern of PBP2 at both the septum and cell periphery in Staphylococcus aureus, supporting models of dispersed peptidoglycan synthesis. acs.org While this specific probe was based on a different cephalosporin (B10832234), the principle is directly applicable to this compound, given its PBP-targeting mechanism. acs.org Developing fluorescently labeled this compound could provide a specific tool to track its interaction with PBPs in target bacteria like P. aeruginosa and E. coli.

Chemical probes, including antibiotic-derived ones, are valuable tools for target identification and validation in drug discovery. mdpi.comtum.dencl.ac.ukresearchgate.net They help in elucidating the mechanism of action of small molecules in complex biological systems. mdpi.com

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling techniques, such as molecular dynamics simulations and predictive modeling, are increasingly valuable in understanding antibiotic interactions and predicting their behavior in biological systems. researchgate.netnih.govbiorxiv.org

Molecular Dynamics Simulations of this compound-Target Binding

Molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between this compound and its protein targets, particularly PBPs. patsnap.comnih.gov These simulations can reveal the dynamic nature of the binding process, the stability of the complex, and the specific residues involved in the interaction. fortunejournals.com

While the search results show MD simulations being used to study the binding of other β-lactams to PBPs nih.govfortunejournals.com and the interaction of this compound with the SARS-CoV-2 spike glycoprotein (B1211001) receptor binding domain toku-e.comresearchgate.netresearchgate.net, the application of MD simulations specifically to this compound-PBP binding would be a logical extension. MD simulations can complement experimental binding studies by providing a molecular-level view of how this compound interacts with the active site of PBPs, potentially revealing subtle differences in binding to different PBP isoforms or in resistant strains. nih.gov

Research utilizing MD simulations has been employed to evaluate the binding modes of novel PBP inhibitor classes, providing insights into protein-ligand interactions. nih.gov This demonstrates the power of MD simulations in understanding PBP inhibition, which is directly relevant to this compound's mechanism of action.

Predictive Modeling of Pharmacokinetic Parameters in Theoretical Systems

Predictive modeling, including quantitative structure-activity relationship (QSAR) and pharmacokinetic modeling, can be used to estimate how this compound and its potential derivatives might behave within a theoretical biological system. pnas.orguq.edu.aunih.govnih.gov

QSAR studies aim to correlate chemical structure with biological activity or pharmacokinetic properties. nih.gov For cephalosporins, QSAR has been used to investigate the influence of lipophilicity on diffusion into cerebrospinal fluid. nih.gov A study found a significant relationship between lipophilicity and the capacity of diffusion across the blood-brain barrier for several cephalosporins, including this compound. nih.gov This demonstrates the applicability of predictive modeling to understand this compound's pharmacokinetic behavior.

Computational modeling can also be used to predict the effect of factors like efflux pumps on antibiotic activity by modeling interactions with transport proteins. nih.gov While complex, these models can provide insights beyond simple lipophilicity-based predictions. nih.gov

Predictive modeling can assist in prioritizing potential this compound derivatives for synthesis and experimental testing by estimating properties like membrane permeability, protein binding, and metabolic stability in theoretical systems. This can significantly streamline the drug discovery process.

Investigating this compound's Synergistic and Antagonistic Interactions with Other Compounds in Research

Research into the interactions of this compound with other antimicrobial and chemical compounds is crucial for understanding potential combination therapies and the complex dynamics of microbial inhibition. Studies have explored both synergistic and antagonistic effects, providing insights into optimizing antimicrobial strategies in research settings.

Investigations have shown that combinations involving this compound can exhibit synergistic activity against certain bacterial strains. For instance, a study examining the in vitro antimicrobial activity of this compound in combination with kanamycin (B1662678) found synergistic action against Escherichia coli, while the same combination showed additive effects against Staphylococcus aureus guidetopharmacology.org. Synergy, indicated by a Fractional Inhibitory Concentration (FIC) value of 0.37, was observed for the this compound and kanamycin combination against E. coli guidetopharmacology.org.

Combinations of this compound with fluoroquinolones have also been investigated. Research involving ciprofloxacin (B1669076) and extended-spectrum β-lactams, including this compound, demonstrated that synergistic or additive interactions were observed in 56% of tested multiply drug-resistant Pseudomonas maltophilia isolates when combined with this compound, and no antagonism was detected in any combination probes-drugs.org.

However, synergistic interactions are not universally observed. A study evaluating the activity of this compound and other agents against Pseudomonas aeruginosa found no synergistic or antagonistic activity when this compound was combined with gentamicin (B1671437) against multiply resistant isolates nih.gov. The interaction of cefotetan (B131739) with this compound has also been a subject of study fishersci.com. Furthermore, some in vitro studies have indicated that combinations of aminoglycosides and beta-lactams, including this compound, can result in unsatisfactory and unpredictable synergistic interactions wikipedia.org.

Kinetic studies have also examined the interactions of this compound with amines and aminoglycosides, providing a deeper understanding of the chemical dynamics influencing these combinations fishersci.se.

CombinationOrganismInteraction Type (Example Findings)Reference
This compound + KanamycinEscherichia coliSynergy (FIC = 0.37) guidetopharmacology.org
This compound + KanamycinStaphylococcus aureusAdditive guidetopharmacology.org
This compound + CiprofloxacinPseudomonas maltophiliaSynergistic or Additive (56% of isolates), No Antagonism probes-drugs.org
This compound + GentamicinPseudomonas aeruginosaNo Synergism or Antagonism nih.gov
This compound + AminesChemical InteractionPseudo-second-order reaction fishersci.se
This compound + AminoglycosidesChemical InteractionPseudo-second-order reaction fishersci.se
This compound + CefotetanInteraction StudiedMentioned in research fishersci.com

Research on this compound in the Context of One Health and Antimicrobial Stewardship Beyond Clinical Settings

The "One Health" approach recognizes the interconnectedness of human, animal, and environmental health, particularly in the context of antimicrobial resistance (AMR) wikipedia.orgnih.gov. Research on this compound within this framework extends beyond its direct use in treating infections to encompass its presence, fate, and impact in the environment.

This compound is utilized in research related to environmental monitoring, specifically in studies assessing the impact of antibiotics in wastewater and soil labsolu.ca. Researchers employ this compound to study its effects on microbial communities within various ecosystems, contributing to broader environmental monitoring and sustainability efforts wikipedia.org.

A notable application of this compound in research beyond clinical settings is its inclusion in selective culture media, such as this compound-Irgasan-Novobiocin (CIN) agar (B569324). This medium is specifically designed for the isolation of Yersinia species from non-sterile sites and environmental samples, including those from rural landscapes with potential contamination from field samples. The use of CIN agar highlights this compound's ability to selectively inhibit the growth of many background microorganisms, thereby facilitating the study and isolation of target bacteria in environmental microbiology. This selective pressure exerted by this compound in culture media is a direct example of its influence on microbial populations in a controlled research environment.

The presence of antibiotics like this compound in the environment is a critical aspect of the One Health perspective on AMR, as it can contribute to the selection and spread of resistance genes among diverse bacterial populations across different ecosystems wikipedia.org.

Environmental Monitoring of this compound and its Degradation Products

Monitoring the presence and fate of antibiotics like this compound in the environment is essential for understanding their potential ecological impact and the development of antimicrobial resistance. This compound has been included in studies focused on environmental monitoring, particularly in wastewater and soil labsolu.ca. These studies aim to quantify the levels of this compound and assess its persistence in different environmental compartments.

Detailed research has been performed to separate and elucidate the structures of degradation impurities in this compound sodium bulk material using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MSⁿ). These studies are vital for understanding how this compound breaks down in the environment and the potential bioactivity or persistence of its breakdown products. For example, research revealed that this compound sodium's degradation behaviors suggest it should be stored in a dry, cool, and dark closed container.

The stability of this compound in various media relevant to research settings, such as Mueller Hinton broth and agar, has also been assessed, providing data on its persistence under laboratory conditions that can mimic certain environmental or biological milieu. Degradation half-lives of this compound in broth (pH 7.25) and agar were reported as 23.1 hours and 71.6 hours, respectively. In water at 25°C, the degradation half-life was greater than 200 hours. Environmental monitoring methods, such as those used for detecting E. coli and coliforms in water, have also noted that the breakdown of this compound in the culture medium can affect bacterial enumeration.

Understanding the Ecological Impact of Selective Pressure from this compound

The introduction of antibiotics into the environment, even at low concentrations, can exert selective pressure on microbial populations, favoring the survival and proliferation of resistant organisms wikipedia.org. This compound, as an antimicrobial agent, contributes to this selective pressure in environments where it is present.

The ecological impact of an antibiotic is not solely determined by the parent compound but also by the selective pressure exerted by its degradation products over time. The ability of this compound or its degradation products to select for or against resistance is dependent on both the magnitude of the selective pressure and the duration of their activity in the environment.

The use of this compound in selective media like CIN agar directly demonstrates its capacity to exert selective pressure in a controlled research environment. By inhibiting the growth of susceptible bacteria, it selects for the growth of resistant or less susceptible organisms, such as Yersinia species. This selective action is a fundamental principle in using such media for isolation and study of specific microbial groups.

Research within the One Health framework highlights that the widespread use and subsequent environmental dissemination of antimicrobials contribute to the global burden of AMR by increasing the selective pressure on bacterial communities in diverse ecosystems, including soil and water wikipedia.org. Understanding the specific selective pressure exerted by this compound in different environmental compartments is an ongoing area of research with implications for predicting and mitigating the spread of resistance. The dynamics of co-evolution between microorganisms and antimicrobial compounds, driven by selective pressures, are complex and influence the evolution of resistance traits.

Q & A

Q. What is the primary mechanism of action of cefsulodin against Gram-negative bacteria, and how can this be experimentally validated?

this compound selectively inhibits penicillin-binding protein 1B (PBP1B), a key enzyme in peptidoglycan synthesis. To validate this, researchers can:

  • Perform minimum inhibitory concentration (MIC) assays using isogenic E. coli strains with PBP1B knockouts or overexpression constructs.
  • Use fluorescent β-lactam probes (e.g., Bocillin FL) to visualize PBP binding via SDS-PAGE .
  • Conduct peptidoglycan structure analysis via HPLC or mass spectrometry to confirm disrupted cross-linking .

Q. What are standard protocols for assessing this compound susceptibility in Pseudomonas aeruginosa?

  • Use agar dilution or broth microdilution methods per CLSI guidelines, with Mueller-Hinton agar and incubation at 35°C for 16–20 hours.
  • Include control strains (e.g., P. aeruginosa ATCC 27853) and adjust cation concentrations to avoid false resistance.
  • For enhanced accuracy, supplement media with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic resistance mechanisms .

Q. How should researchers design experiments to study this compound's efficacy in biofilm-associated infections?

  • Employ static biofilm models (e.g., Calgary biofilm devices) with this compound concentrations ranging from 1× to 10× MIC.
  • Quantify biofilm viability via ATP bioluminescence or confocal microscopy with LIVE/DEAD staining.
  • Compare results to planktonic susceptibility data to assess biofilm-specific tolerance .

Advanced Research Questions

Q. How can researchers investigate this compound resistance mechanisms in bacterial mutants, and what genetic factors are implicated?

  • Perform transposon mutagenesis screens on this compound-resistant mutants, followed by whole-genome sequencing to identify insertion sites. For example:
  • Mutants with transposon insertions upstream of mrcB (encoding PBP1B) exhibit upregulated expression, overriding this compound inhibition .
  • Efflux pump regulators (e.g., mexR in P. aeruginosa) may also contribute; validate via RT-qPCR and efflux inhibition assays using PAβN .
    • Use CRISPR interference to knock down candidate genes and confirm resistance phenotypes.

Q. What experimental approaches are effective in analyzing this compound's synergistic interactions with other β-lactams?

  • Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example:
  • Synergy with aztreonam (targeting PBP3) has been observed in P. aeruginosa due to complementary PBP targeting .
    • Use time-kill curves to assess bactericidal synergy over 24 hours, with this compound combined at sub-MIC levels.
    • Validate mechanistic synergy via muropeptide analysis to detect altered peptidoglycan remodeling .

Q. How can researchers resolve contradictions in this compound susceptibility data across studies, particularly in E. coli L-form models?

  • Standardize growth conditions (e.g., osmolarity, agar concentration) to prevent L-form reversion. For example:
  • L-form viability on MCef45 agar requires colanic acid synthesis, which may confound susceptibility results if not controlled .
    • Re-evaluate discrepancies using whole-genome sequencing to identify undocumented resistance mutations (e.g., ampC β-lactamase variants).
    • Cross-validate with chemostat cultures to simulate in vivo pharmacokinetic/pharmacodynamic (PK/PD) conditions .

Q. What methodologies are recommended for studying this compound's impact on bacterial morphology during cell wall stress?

  • Use phase-contrast microscopy to track morphological shifts (e.g., rod-to-sphere transitions in E. coli).
  • Combine with transcriptomic analysis (RNA-seq) to identify stress response pathways (e.g., sulA activation due to SOS response).
  • Quantify membrane integrity via propidium iodide uptake assays during this compound exposure .

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound-related studies?

  • Document detailed experimental protocols in supplements, including agar batch numbers, incubation times, and antibiotic stock preparation methods.
  • Deposit mutant strains in public repositories (e.g., BEI Resources) and share sequencing data via GenBank .
  • Use internal controls (e.g., PBP1B-overexpressing strains) in every assay to validate technical consistency .

Q. What statistical approaches are critical for analyzing this compound resistance data in population studies?

  • Apply Fisher’s exact test or logistic regression to correlate genetic mutations with resistance phenotypes.
  • Use hierarchical clustering to identify multidrug resistance patterns (e.g., this compound-gentamicin cross-resistance in Pseudomonas) .
  • For MIC data, employ non-linear regression to model dose-response curves and calculate EC50 values .

Q. How can researchers integrate metabolomic data to study this compound's off-target effects?

  • Perform untargeted metabolomics (LC-MS) on this compound-treated vs. untreated bacteria.
  • Use pathway enrichment tools (e.g., MetaboAnalyst) to identify disrupted metabolic networks (e.g., TCA cycle intermediates).
  • Validate findings with 13C isotopic tracing to track carbon flux changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.